5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features an indoline and piperidine moiety. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” junction. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of an indoline derivative with a piperidine derivative under specific conditions to form the spiro junction. For example, the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] can be synthesized by reacting indoline with piperidine in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Substitution: Substitution reactions can introduce different substituents on the indoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while substitution reactions could introduce various functional groups on the indoline or piperidine rings.
Scientific Research Applications
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to exhibit anti-tumor activity by binding to and inhibiting key proteins involved in cell proliferation, such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR) . The binding of the compound to these targets disrupts their normal function, leading to the inhibition of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] include other spirocyclic indoline derivatives, such as:
- 1’-Methylspiro[indoline-3,4’-piperidine]
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
Uniqueness
What sets 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the spiro junction can lead to unique interactions with molecular targets and distinct chemical properties.
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-7-5-14(6-8-16)10-15-13-4-3-11(17-2)9-12(13)14/h3-4,9,15H,5-8,10H2,1-2H3 |
InChI Key |
BDOWHBYAWJLVDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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